1-Nitro-4-(phenylsulfonyl)benzene 1-Nitro-4-(phenylsulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 1146-39-0
VCID: VC20949409
InChI: InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H9NO4S
Molecular Weight: 263.27 g/mol

1-Nitro-4-(phenylsulfonyl)benzene

CAS No.: 1146-39-0

Cat. No.: VC20949409

Molecular Formula: C12H9NO4S

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-4-(phenylsulfonyl)benzene - 1146-39-0

Specification

CAS No. 1146-39-0
Molecular Formula C12H9NO4S
Molecular Weight 263.27 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-nitrobenzene
Standard InChI InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H
Standard InChI Key OECHJYYZMSUILG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Basic Information and Chemical Identity

1-Nitro-4-(phenylsulfonyl)benzene, also known as 4-Nitrophenyl phenyl sulfone or 4-Nitrodiphenyl sulfone, is an aromatic compound containing both nitro and sulfonyl functional groups. Its structural arrangement consists of a benzene ring with a nitro group at position 4, connected through a sulfonyl linkage to another phenyl group.

Chemical Identifiers and Nomenclature

The compound is registered under multiple identification systems for chemical substances. The table below summarizes its key identifiers:

ParameterValue
IUPAC Name1-(benzenesulfonyl)-4-nitrobenzene
CAS Registry Number1146-39-0
Molecular FormulaC12H9NO4S
Molecular Weight263.27 g/mol
Standard InChIInChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H
Standard InChIKeyOECHJYYZMSUILG-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N+[O-]
PubChem Compound ID96708
The compound has several synonyms commonly used in scientific literature, including 4-Nitrophenyl phenyl sulfone, 4-Nitrodiphenyl sulfone, and p-Nitrophenyl phenyl sulfone .

Physicochemical Properties

1-Nitro-4-(phenylsulfonyl)benzene possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties are essential for understanding its storage requirements, handling precautions, and potential reactivity.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics as outlined in the table below:

PropertyValue
Physical StateSolid
Density1.388 g/cm³
Melting Point141-142°C
Boiling Point461.5°C at 760 mmHg
Flash Point232.9°C
Vapor Pressure2.93E-08 mmHg at 25°C
Refractive Index1.616
These physical properties indicate that 1-Nitro-4-(phenylsulfonyl)benzene is a stable solid with a relatively high melting point and very low volatility, as evidenced by its minimal vapor pressure at room temperature .

Spectroscopic Properties

The spectroscopic characteristics of 1-Nitro-4-(phenylsulfonyl)benzene provide valuable information for structural elucidation and purity analysis. In 13C NMR spectroscopy, the sulfonyl-linked carbon typically resonates near δ 140–145 ppm, while nitro-substituted carbons appear at δ 125–135 ppm. These distinctive chemical shifts are useful for confirming the structure and monitoring reactions involving this compound.

Synthesis Methods

The preparation of 1-Nitro-4-(phenylsulfonyl)benzene involves specific synthetic procedures that have been optimized for efficiency and yield. Understanding these methods is crucial for researchers seeking to produce this compound for experimental applications.

Standard Synthetic Route

The most common method for synthesizing 1-Nitro-4-(phenylsulfonyl)benzene involves the nitration of 4-chlorobiphenyl sulfone. This process typically involves the following steps:

  • Reaction of 4-chlorobiphenyl sulfone with concentrated nitric acid under controlled temperature conditions

  • Careful monitoring of reaction time to ensure optimal conversion

  • Washing of the crude product with dilute alkali solution to remove acidic impurities

  • Crystallization of the product to improve purity

  • Drying to obtain the final compound
    This synthetic approach provides a reliable method for producing 1-Nitro-4-(phenylsulfonyl)benzene with good yields and purity levels suitable for research applications.

Chemical Reactivity and Reactions

The chemical behavior of 1-Nitro-4-(phenylsulfonyl)benzene is largely determined by the presence of two electron-withdrawing groups: the nitro group and the phenylsulfonyl group. These functional groups create an electron-deficient aromatic system that is susceptible to specific types of chemical transformations.

Key Reaction Types

1-Nitro-4-(phenylsulfonyl)benzene participates in several important chemical reactions:

  • Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents. This transformation is particularly valuable for creating amino-functionalized derivatives.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro and sulfonyl groups activates the aromatic ring toward nucleophilic attack, making it susceptible to substitution reactions with various nucleophiles.

  • Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfonic acids or other oxidized derivatives when treated with suitable oxidizing agents.
    These reaction pathways provide versatile routes for transforming 1-Nitro-4-(phenylsulfonyl)benzene into a range of structurally diverse compounds, enhancing its utility in organic synthesis.

Applications in Research and Industry

1-Nitro-4-(phenylsulfonyl)benzene serves various purposes in both research laboratories and industrial settings. Its distinctive chemical properties make it valuable across multiple applications.

Synthesis Intermediate

The compound functions as a critical intermediate in the synthesis of complex organic molecules. Its nitro group and phenylsulfonyl moiety allow for diverse chemical transformations, making it a valuable building block in organic synthesis. This versatility is particularly advantageous in the development of pharmaceuticals and agrochemicals that require specific functional group arrangements.

Scientific Research Applications

In scientific research, particularly within organic chemistry, 1-Nitro-4-(phenylsulfonyl)benzene serves as:

  • A model compound for studying electron-withdrawing effects in aromatic systems

  • A substrate for investigating nucleophilic aromatic substitution mechanisms

  • A precursor for generating functionalized aromatic compounds with potential biological activity
    These research applications contribute to the advancement of synthetic methodologies and the understanding of fundamental chemical principles.

Comparative Analysis

Understanding how 1-Nitro-4-(phenylsulfonyl)benzene compares to structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Comparison with Similar Compounds

Similar compounds to 1-Nitro-4-(phenylsulfonyl)benzene include:

  • 4-Nitrodiphenyl Sulfone: Structurally identical (alternative name)

  • 4-Nitrobiphenyl Sulfone: A related compound with similar applications in organic synthesis
    The uniqueness of 1-Nitro-4-(phenylsulfonyl)benzene lies in its specific reactivity profile and the types of transformations it can undergo. The precise positioning of the nitro group at the para position relative to the phenylsulfonyl group creates an electronic environment that influences its behavior in chemical reactions.

Risk CodesDescription
36/37/38Irritating to eyes, respiratory system, and skin
ParameterSpecification
Purity≥98%
AppearanceSolid
Available Sizes5g, 25g packages
Lead Time1-3 weeks (typical)
These specifications may vary slightly among different suppliers, but the purity level of 98% is generally considered suitable for most research applications .

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